Mycoplanecin C
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Overview
Description
Mycoplanecin C is a potent antibiotic compound derived from the genus Actinoplanes. It is particularly effective against bacteria of the genus Mycobacterium, making it a promising candidate for treating tuberculosis . This compound is a derivative of Mycoplanecin B, distinguished by the presence of an N-(α-ketobutyryl)-N-methylvalyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mycoplanecin C can be synthesized by cultivating a microorganism of the genus Actinoplanes, specifically Actinoplanes nov. sp. Strain No. 41042 (FERM 4504) . The cultivation process involves growing the microorganism in a suitable medium under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar cultivation methods, with optimization for large-scale production. The process includes fermentation, extraction, and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Mycoplanecin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mycoplanecin C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Mycoplanecin C exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis . This interaction inhibits the replication of bacterial DNA, effectively killing the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly potent .
Comparison with Similar Compounds
Similar Compounds
Mycoplanecin B: Similar in structure but differs in the presence of an N-(α-ketobutyryl)-N-methylvalyl group.
Griselimycin: Another antibiotic that targets DnaN but has different structural features.
Methylgriselimycin: A derivative of griselimycin with enhanced stability and efficacy.
Uniqueness of Mycoplanecin C
This compound stands out due to its high potency against Mycobacterium tuberculosis and its unique mechanism of action involving the DnaN target . Its structural features, including the N-(α-ketobutyryl)-N-methylvalyl group, contribute to its distinct biological activity .
Properties
CAS No. |
81018-83-9 |
---|---|
Molecular Formula |
C62H104N10O13 |
Molecular Weight |
1197.5 g/mol |
IUPAC Name |
4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15-(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-25-pentyl-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77) |
InChI Key |
NDWOINLWKNMGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C |
Origin of Product |
United States |
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